molecular formula C13H20ClNO B12350899 1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride

1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one,monohydrochloride

Cat. No.: B12350899
M. Wt: 241.76 g/mol
InChI Key: RMQQYNPFIBFBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride is a synthetic organic compound It is characterized by the presence of a phenyl ring substituted with two methyl groups, an ethylamino group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and ethylamine.

    Formation of Intermediate: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with ethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with a suitable acylating agent to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride involves its interaction with molecular targets and pathways. This may include binding to specific receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.

    1-(2,4-Dimethylphenyl)-2-(propylamino)propan-1-one: Similar structure but with a propylamino group instead of an ethylamino group.

Uniqueness

1-(2,4-Dimethylphenyl)-2-(ethylamino)propan-1-one, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethylamino group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2-(ethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-7-6-9(2)8-10(12)3;/h6-8,11,14H,5H2,1-4H3;1H

InChI Key

RMQQYNPFIBFBRC-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=C(C=C(C=C1)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.